CBP/EP300 Binding Affinity Profile of the Sulfonamide Scaffold vs. I-CBP112
The sulfonamide chemotype represented by 1-(3-fluorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)methanesulfonamide demonstrates a distinct binding affinity distribution across CBP and EP300 bromodomains compared to the dimethylisoxazole-based probe I-CBP112. In isothermal titration calorimetry (ITC) assays using recombinant human His-Tev-tagged bromodomains, the sulfonamide series exhibits Kd values in the low micromolar range for both CBP and EP300, whereas I-CBP112 displays Kd values of 0.142 µM for CBP and 0.625 µM for EP300 [1]. This 4–5 fold difference in EP300:CBP affinity ratio represents a meaningful distinction in isoform bias for experiments requiring balanced versus isoform-biased inhibition.
| Evidence Dimension | Binding affinity (Kd) for CBP and EP300 bromodomains |
|---|---|
| Target Compound Data | CBP Kd ≈ 1.81 × 10^4 nM (18.1 µM); EP300 Kd ≈ 2.26 × 10^4 nM (22.6 µM) [1] |
| Comparator Or Baseline | I-CBP112: CBP Kd = 0.142 µM; EP300 Kd = 0.625 µM [2] |
| Quantified Difference | I-CBP112 has ~127-fold higher affinity for CBP and ~36-fold higher affinity for EP300 than the target sulfonamide scaffold representative. EP300:CBP affinity ratio: Target ≈ 1.25; I-CBP112 ≈ 4.40. |
| Conditions | Recombinant human His-Tev-tagged CBP and EP300 bromodomains; 30 min incubation; ITC (isothermal titration calorimetry) |
Why This Matters
The ~1:1 EP300:CBP affinity ratio of the sulfonamide scaffold enables balanced dual inhibition, whereas I-CBP112's 4.4-fold bias toward CBP may produce different transcriptional outcomes in cellular assays.
- [1] BindingDB Entry BDBM50159140; CHEMBL3785648. Kd data for CBP and EP300 bromodomains measured by ITC. View Source
- [2] Picaud, S., et al. (2015) 'Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy.' Cancer Research, 75(23), pp. 5106–5119. (I-CBP112 characterization) View Source
